
2-(2-Chlorophenyl)-2-hydroxycyclohexanone
Overview
Description
2-(2-Chlorophenyl)-2-hydroxycyclohexanone (CAS: 823362-29-3 or 1823362-29-3, discrepancies exist in sources) is a cyclohexanone derivative featuring a 2-chlorophenyl group and a hydroxyl group at the 2-position. It is primarily recognized as an impurity in the synthesis of esketamine hydrochloride, a pharmaceutical agent used in anesthesia and depression treatment. The compound's structure (C₁₂H₁₃ClO₂) combines aromatic and ketone functionalities, influencing its physicochemical and reactive properties.
Biological Activity
2-(2-Chlorophenyl)-2-hydroxycyclohexanone is a synthetic organic compound notable for its structural properties, which resemble those of various biologically active molecules, including anesthetics and hallucinogens. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
- Molecular Formula : C₁₂H₁₃ClO₂
- Molecular Weight : 224.68 g/mol
- CAS Number : 1823362-29-3
The compound features a cyclohexanone core with a hydroxyl group and a 2-chlorophenyl substituent, contributing to its reactivity and biological activity .
Anesthetic and Analgesic Potential
Research indicates that this compound exhibits potential as an anesthetic and analgesic agent. Its structural similarity to ketamine suggests it may interact with NMDA receptors, which are involved in pain modulation and anesthetic effects .
Anticonvulsant Properties
Preliminary studies have shown that derivatives of this compound may possess anticonvulsant properties. The mechanism is thought to involve modulation of neurotransmitter systems, similar to other known anticonvulsants .
Antifungal and Anticancer Activities
The compound has also been investigated for antifungal and anticancer activities. Some derivatives have displayed promising results in inhibiting the growth of various cancer cell lines, indicating potential applications in oncology .
Synthesis and Evaluation
A study synthesized this compound through various methods, evaluating its biological activity in vitro. The results indicated significant activity against certain fungal strains and cancer cell lines, supporting further investigation into its therapeutic potential .
Comparative Analysis with Related Compounds
A comparative analysis was conducted with structurally similar compounds such as ketamine and esketamine. The following table summarizes key differences in their biological activities:
Compound Name | Biological Activity | Key Characteristics |
---|---|---|
Ketamine | Anesthetic, NMDA antagonist | Well-established use in anesthesia |
Esketamine | Treatment-resistant depression | Approved for clinical use |
This compound | Potential anesthetic, anticonvulsant | Emerging research focus |
This comparison highlights the unique position of this compound within a class of compounds known for their psychoactive properties .
The proposed mechanism of action for this compound involves interaction with neurotransmitter receptors, particularly NMDA receptors. This interaction may lead to altered synaptic transmission, contributing to its analgesic and anesthetic effects. Further studies are needed to elucidate the specific pathways involved .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Chlorophenyl)-2-hydroxycyclohexanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 2-chlorobenzaldehyde and cyclohexanone derivatives under basic conditions (e.g., NaOH/EtOH). For advanced functionalization, nitro groups may be introduced using nitric acid in acetic anhydride ( ). Optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for nitro group introduction), and catalyst selection (e.g., phase-transfer catalysts for improved yield). Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1).
Example Reaction Conditions :
Step | Reagents/Conditions | Monitoring Method |
---|---|---|
Condensation | 2-Chlorobenzaldehyde, cyclohexanone, NaOH/EtOH, 50°C, 6h | TLC (Rf = 0.5) |
Nitration | HNO₃, Ac₂O, 0°C, 2h | TLC (Rf = 0.7) |
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : After synthesis, crude products are purified via column chromatography (silica gel, gradient elution with hexane:ethyl acetate 4:1 to 2:1). Recrystallization from ethanol/water (3:1) yields high-purity crystals. Purity is confirmed by HPLC (C18 column, acetonitrile:H₂O 70:30, λ = 254 nm) and ¹H NMR (CDCl₃, δ 7.4–7.6 ppm for aromatic protons).
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- ¹H NMR : Key signals include δ 1.5–2.2 ppm (cyclohexanone methylenes), δ 5.2 ppm (hydroxy proton, exchangeable with D₂O), and δ 7.3–7.6 ppm (chlorophenyl aromatic protons) ().
- LC-MS : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 253.7 (C₁₂H₁₂ClNO₃). Fragmentation patterns (e.g., loss of H₂O at m/z 235.6) validate structure ().
Advanced Research Questions
Q. How can mechanistic studies resolve keto-enol tautomerism in this compound?
- Methodological Answer : Keto-enol equilibrium is investigated via variable-temperature ¹H NMR (DMSO-d₆, 25–80°C). Integration of enol (δ 12–14 ppm, broad) vs. keto (δ 2.5–3.5 ppm) protons quantifies tautomeric ratios. DFT calculations (B3LYP/6-31G*) model energy barriers for tautomer interconversion ( ).
Q. What strategies ensure stability during long-term storage of this compound?
- Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH, 6 months). HPLC monitors decomposition products (e.g., chlorophenyl derivatives). Store in amber vials under N₂ at –20°C to prevent oxidation. TGA/DSC analysis identifies decomposition onset (~180°C) ( ).
Q. How is the compound’s pharmacological activity evaluated in NMDA receptor binding assays?
- Methodological Answer : Radioligand binding assays using [³H]MK-801 in rat cortical membranes. IC₅₀ values are determined via competitive displacement (10⁻¹²–10⁻⁴ M concentrations). Structural analogs (e.g., ketamine derivatives in ) serve as positive controls. Data normalized to % inhibition vs. log[concentration] ( ).
Q. How can HPLC-MS detect this compound as a pharmaceutical impurity?
- Methodological Answer : Use a C18 column (2.6 µm, 100 Å) with mobile phase A (0.1% formic acid in H₂O) and B (acetonitrile). Gradient: 5% B to 95% B over 15 min. MS parameters: ESI+ mode, dwell time 200 ms, MRM transition m/z 253.7 → 235.6. Limit of detection (LOD) < 0.1 ppm ().
Q. How are contradictions in spectral data (e.g., NMR shifts) resolved?
- Methodological Answer : Conflicting signals (e.g., overlapping cyclohexanone protons) are resolved via 2D NMR (COSY, HSQC). For example, HSQC correlates δ 2.1 ppm (¹H) to δ 26.9 ppm (¹³C), confirming methylene assignment. Dynamic NMR at low temperature (–40°C) slows exchange processes, sharpening hydroxy proton signals ().
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural and functional attributes of 2-(2-Chlorophenyl)-2-hydroxycyclohexanone with related compounds:
Physicochemical Properties
- Solubility: The hydroxyl group in this compound improves water solubility compared to non-hydroxylated analogs like 2-(2-Chlorophenyl)cyclohexanone. However, the chloro and phenyl groups still limit aqueous solubility relative to methoxy-substituted analogs (e.g., 2-Hydroxy-2-(4-methoxyphenyl)cyclohexanone).
- Reactivity: The hydroxyl group may participate in hydrogen bonding and oxidation reactions, whereas the nitro group in 2-(2-Chlorophenyl)-2-nitrocyclohexanone facilitates electrophilic substitution. Fluorine in 2-(2-Fluorophenyl)-2-(methylamino)-cyclohexanone HCl enhances metabolic stability.
- Stability: The target compound is less stable under oxidative conditions compared to esketamine, which has a methylamino group resistant to oxidation.
Analytical Characterization
- NMR Data: While direct NMR data for the target compound is unavailable, analogs like 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone show distinct aromatic proton shifts (δ 6.6–7.2 ppm). The hydroxyl proton in this compound would likely appear as a broad singlet near δ 3–5 ppm.
- Mass Spectrometry : Esketamine-related compounds exhibit molecular ions at m/z 233–257, whereas the target compound’s molecular weight (220.68 g/mol) suggests a similar fragmentation pattern.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-hydroxycyclohexan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-6-2-1-5-9(10)12(15)8-4-3-7-11(12)14/h1-2,5-6,15H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHGZWYEGMFTJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342459 | |
Record name | 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823362-29-3 | |
Record name | 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-CHLOROPHENYL)-2-HYDROXYCYCLOHEXANONE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V2660692X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.